N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Its structure features:
- A tetrahydrobenzothiophene core substituted with a cyano group at the 3-position.
- A tetrahydroquinoxalin-3-one moiety linked via an acetamide bridge.
The synthesis involves a two-step pathway:
Step 1: Reaction of 4-aminoantipyrine with hydrazine hydrate and carbon disulfide to form a thiadiazole intermediate.
Step 2: Coupling with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide under alkaline conditions (KOH, ethanol, reflux) .
Structural characterization employs crystallographic tools such as SHELX and OLEX2 for refinement and validation .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c20-10-12-11-5-1-4-8-16(11)26-19(12)23-17(24)9-15-18(25)22-14-7-3-2-6-13(14)21-15/h2-3,6-7,15,21H,1,4-5,8-9H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTQIJQJUMDDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. The following sections detail its biological activity based on available research findings.
Overview of the Compound
This compound is characterized by its unique structure that combines elements from benzothiophene and tetrahydroquinoxaline. The presence of the cyano group and the acetamide moiety contributes to its pharmacological properties.
1. Inhibition of JNK Pathway
One of the significant biological activities of this compound is its role as a JNK (c-Jun N-terminal kinase) inhibitor . JNK pathways are critical in various cellular processes, including apoptosis and inflammation.
- Potency : It has been reported to be a potent inhibitor of JNK2 and JNK3 with pIC50 values of 6.5 and 6.7, respectively, indicating effective inhibition at low concentrations .
2. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties . These properties are essential for combating oxidative stress-related diseases.
- Comparative Analysis : In studies comparing antioxidant activities, certain analogs demonstrated potency comparable to ascorbic acid .
3. Antibacterial Properties
The compound's antibacterial activity has also been explored. While specific data on this compound is limited, related compounds have shown effectiveness against Gram-negative bacteria.
- Inhibition Tests : For instance, compounds in this class have been tested against Escherichia coli and Pseudomonas aeruginosa, demonstrating varying degrees of antibacterial efficacy .
Case Study 1: JNK Inhibition
A study conducted by Angell et al. (2007) highlighted the effectiveness of related compounds as selective inhibitors of the JNK pathway. The findings suggest that these inhibitors could be valuable in therapeutic applications targeting diseases where JNK signaling is implicated .
Case Study 2: Antioxidant Potential
In a comparative study assessing the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives, researchers found that some exhibited significant protective effects against oxidative stress markers in vitro. This suggests a promising avenue for further research into their therapeutic applications .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
This compound has been identified as a potent inhibitor of specific kinase enzymes, particularly JNK2 and JNK3. These kinases are involved in various cellular processes including apoptosis and inflammation. The compound's ability to selectively inhibit these kinases suggests its potential use in treating diseases characterized by dysregulated kinase activity such as cancer and neurodegenerative disorders.
Case Study: JNK Inhibition
In a study published in PubMed, researchers synthesized a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives that demonstrated significant inhibitory activity against JNK kinases. Compounds 5a and 11a exhibited high potency with pIC50 values of 6.7 and 6.6 against JNK3 respectively. The selectivity profile indicated minimal activity against other MAPK family members like JNK1 and p38alpha .
Pharmacological Applications
The pharmacological profile of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide suggests its applicability in various therapeutic areas:
Neuropharmacology
This compound may influence neuropeptide systems. For instance, compounds with similar structures have been shown to modulate arousal and anxiety-like behaviors through interaction with neuropeptide S pathways . This opens avenues for research into treatments for anxiety disorders and sleep disturbances.
Antioxidant Activity
Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. A study highlighted that certain tetrahydrobenzo[b]thiophene derivatives show antioxidant activity comparable to ascorbic acid . This suggests that this compound could serve as a template for developing new antioxidants.
Biochemical Mechanisms
The biochemical mechanisms underlying the actions of this compound involve its interaction with various molecular targets:
Kinase Inhibition Mechanism
The unique binding mode observed through X-ray crystallography reveals that the 3-cyano substituent forms hydrogen bonds with the ATP-binding site of JNK kinases . This interaction is critical for the selective inhibition observed and can be leveraged for designing more effective therapeutics.
Antioxidant Mechanism
The antioxidant mechanism may involve the scavenging of free radicals and inhibition of lipid peroxidation processes . These properties are vital for developing drugs aimed at mitigating oxidative stress-related diseases.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibition of JNK kinases leading to potential cancer therapies | Targeting cancer and inflammatory diseases |
| Neuropharmacology | Modulation of neuropeptide systems affecting anxiety and sleep | New treatments for anxiety disorders |
| Antioxidant Activity | Scavenging free radicals and preventing oxidative damage | Development of antioxidant therapies |
| Biochemical Mechanisms | Unique binding interactions with kinases | Insights into selective drug design |
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table highlights key structural and synthetic differences between Compound A and related acetamide derivatives:
Key Observations :
- Structural Diversity: Compound A uniquely combines a tetrahydroquinoxalinone with a cyano-tetrahydrobenzothiophene, distinguishing it from analogues with simpler aryl or heteroaryl substituents (e.g., phenoxy, benzothiazole). Electron-Withdrawing Groups: The cyano group in Compound A and the trifluoromethyl group in the benzothiazole derivative ( ) may influence electronic properties and binding interactions.
- Synthetic Efficiency: High yields (e.g., 90.2% for 4a) are achieved in quinoxaline derivatives via thiouracil coupling , whereas Compound A’s yield remains unspecified. Lower yields in orexin antagonists (e.g., 15% for Compound 31) suggest challenges in alkylation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
